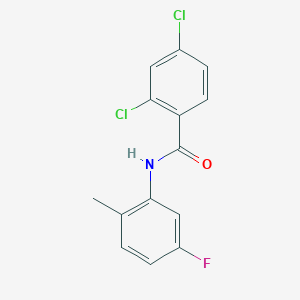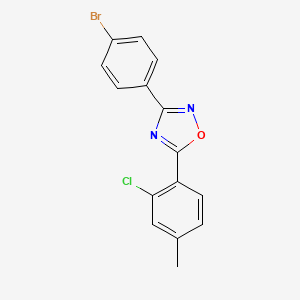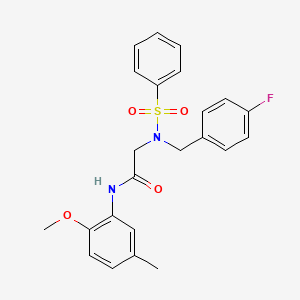![molecular formula C16H13N3O4S B5805528 {2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)
{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid, commonly known as FTHA, is a thiazolidine-based compound with potential pharmacological properties. It has been synthesized and studied extensively in recent years due to its diverse biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of FTHA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer development. FTHA has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FTHA has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, oxidative stress, and cancer cell growth. It also exhibits antimicrobial activity against various bacterial and fungal strains. FTHA has been shown to reduce the levels of reactive oxygen species and malondialdehyde, which are indicators of oxidative stress. Additionally, FTHA has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FTHA has several advantages for lab experiments, including its diverse biological activities and potential therapeutic applications. It is also relatively easy to synthesize and purify. However, FTHA has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by modifying the synthesis method and optimizing the storage conditions.
Zukünftige Richtungen
There are several future directions for the study of FTHA, including the optimization of the synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, FTHA can be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. The development of FTHA-based derivatives and analogs can also be explored to improve its pharmacological properties and increase its efficacy. Finally, the potential toxicity and safety of FTHA should be further evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, FTHA is a thiazolidine-based compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been optimized and modified to improve its yield and purity. FTHA has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. Its mechanism of action involves the inhibition of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer development. FTHA has several advantages for lab experiments, including its diverse biological activities and potential therapeutic applications, but also has some limitations. There are several future directions for the study of FTHA, including the optimization of the synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets.
Synthesemethoden
FTHA can be synthesized through a multistep process involving the condensation of 2-furancarboxaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide and oxidation with hydrogen peroxide. The final product is obtained through the reaction of the intermediate with 2-bromoacetic acid. This synthesis method has been optimized and modified to improve the yield and purity of FTHA.
Wissenschaftliche Forschungsanwendungen
FTHA has been extensively studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. FTHA also exhibits cytotoxic effects against cancer cells and has been shown to induce apoptosis and cell cycle arrest. Additionally, FTHA has antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-14(21)9-13-15(22)19(11-5-2-1-3-6-11)16(24-13)18-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,20,21)/b17-10+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIYQTSVISWHQU-NSDISPIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=NN=CC3=CC=CO3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N/N=C/C3=CC=CO3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[(2E)-2-[(Furan-2-YL)methylidene]hydrazin-1-ylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-YL]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)








![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)


![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)